1,3-Diethyl-1,3,5-triazinan-2-one
Description
1,3-Diethyl-1,3,5-triazinan-2-one is a six-membered heterocyclic compound featuring a triazinanone core (C₃H₃N₃O) substituted with ethyl groups at the 1- and 3-positions. Triazinanones are characterized by their nitrogen-rich framework and keto group, which influence their chemical reactivity, stability, and biological activity .
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,3-diethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-3-9-5-8-6-10(4-2)7(9)11/h8H,3-6H2,1-2H3 |
InChI Key |
DPRDZRIVSOUPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CNCN(C1=O)CC |
Origin of Product |
United States |
Preparation Methods
Method Based on 2-Halo-Substituted Diethyl Malonate and Methylhydrazine
One significant method involves the reaction of 2-halo-substituted diethyl malonate with methylhydrazine or its salts to form intermediates that can be cyclized into triazinanone derivatives. This approach avoids hazardous oxidation steps common in older methods that convert diethyl malonate to diethyl ketomalonate.
- Starting Materials: 2-halo-substituted diethyl malonate (e.g., diethyl 2-bromomalonate, diethyl 2,2-dibromomalonate, diethyl 2-chloromalonate, diethyl 2,2-dichloromalonate)
- Reagents: Methylhydrazine or its salt
- Solvents: Methanol, ethanol, 1-propanol, isopropyl alcohol, acetonitrile, or mixtures thereof
- Catalysts: Acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid, or mixtures
- Temperature Range: Approximately 10°C to 70°C, typically 20°C to 70°C
This process yields 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a key intermediate for triazinanone derivatives, with improved safety and efficiency by avoiding hazardous oxidation and complicated side reactions.
Cyclization via Coupling and Ring-Closing Reactions of Benzaldehyde and Benzamidine Derivatives
Although more commonly applied to 1,3,5-triazine derivatives, a related approach involves coupling benzaldehyde derivatives with benzamidine hydrochloride derivatives under catalysis by copper acetate or nickel acetate. This method achieves ring closure to form the triazine ring with yields up to 80%. The process is cost-effective with raw materials of low cost and suitable for scale-up.
- Catalysts: Copper acetate or nickel acetate
- Bases: Potassium carbonate, sodium carbonate, cesium carbonate
- Solvents: Toluene, acetonitrile, dichloromethane
- Reaction Conditions: Alkali medium, moderate temperatures
While this method is primarily documented for 1,3,5-triazine derivatives, the principles of ring closure and substitution are relevant for synthesizing related triazinanone compounds.
Comparative Data Table of Preparation Methods
| Method Description | Key Starting Materials | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reaction of 2-halo-substituted diethyl malonate with methylhydrazine | Diethyl 2-bromomalonate, methylhydrazine | Acid catalysts (acetic, HCl, H2SO4), 10-70°C | Avoids hazardous oxidation, fewer side reactions | Requires handling of halo-substituted malonates |
| Coupling of benzaldehyde and benzamidine derivatives with metal acetate catalysts | Benzaldehyde derivative, benzamidine hydrochloride | Copper acetate or nickel acetate, alkali base, toluene/acetonitrile | High yield (~80%), cost-effective, scalable | Primarily for 1,3,5-triazine, may require adaptation for triazinanones |
Research Findings and Notes
- The method utilizing 2-halo-substituted diethyl malonate avoids the hazardous oxidation step of converting diethyl malonate to diethyl ketomalonate, which is a significant safety and efficiency improvement.
- The reaction conditions are flexible, allowing the use of various solvents and acid catalysts, which can be optimized depending on scale and purity requirements.
- The copper or nickel acetate catalyzed ring closure method offers a robust approach for related triazine derivatives and may be adapted for triazinanone synthesis, especially when functionalized derivatives are desired.
- Purification of products is typically achieved by recrystallization, ensuring high purity suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions usually occur in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,3,5-TRIAZIN-2(1H)-ONE, 1,3-DIETHYLTETRAHYDRO- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring’s electron-rich nature allows it to interact with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Triazinanones
Substituent Effects on Physical and Chemical Properties
- 1,3-Dimethyl-1,3,5-triazinan-2-one (CID 14274791) Molecular Formula: C₅H₁₁N₃O Key Features: Methyl groups at 1- and 3-positions. Properties: Lower molecular weight (113.16 g/mol) compared to the diethyl analog, likely resulting in higher solubility in polar solvents. Computational studies predict a collision cross-section influenced by the compact methyl substituents . Synthesis: Typically involves alkylation of the triazinanone core with methylating agents under controlled conditions.
- 5-Cyclohexyl-1,3,5-triazinan-2-one (CAS 1910-88-9) Molecular Formula: C₉H₁₇N₃O Key Features: A cyclohexyl group at the 5-position. Molecular weight: 183.25 g/mol .
- 4,6-Bis(nitroimino)-1,3,5-triazinan-2-one (DNAM) Molecular Formula: C₃H₄N₆O₇ Key Features: Nitroimino groups at 4- and 6-positions. Properties: High density (1.085 g/cm³) and stability as an insensitive munitions compound.
- 1,3-Diethyl-1,3,5-triazinan-2-one (Hypothetical) Estimated Molecular Formula: C₇H₁₅N₃O Key Features: Ethyl groups at 1- and 3-positions. Boiling point and solubility likely intermediate between methyl and cyclohexyl derivatives.
Table 1: Comparative Physical Properties of Triazinanones
Comparison with Heteroatom-Modified Analogs
Phosphorus-Containing Derivatives
- 1,3,5-Triaza-2-phosphorinan-4,6-diones Key Features: Phosphorus replaces the keto oxygen in the triazinanone ring. Properties: Enhanced electrophilicity due to the P=O group. Derivatives with chloroethylamino substituents exhibit reactivity toward hydrolysis and oxidation, forming stable phosphorinan-dione oxides . Applications: Explored as ligands or catalysts in coordination chemistry.
Triazine Derivatives
- N,N'-Diethyl-N''-alkyl-[1,3,5]triazine-2,4,6-triamines Key Features: Triazine core with ethyl and alkylamino groups. Properties: Higher thermal stability compared to triazinanones, making them suitable for industrial applications such as flame retardants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
